Cas no 872595-06-7 (1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)-)

1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- structure
872595-06-7 structure
Product Name:1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)-
Numero CAS:872595-06-7
MF:C16H20N2
MW:240.343403816223
CID:1868514
PubChem ID:11311014
Update Time:2024-10-26

1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)-
    • 1,?2-?Ethanediamine, 1,?2-?bis(4-?methylphenyl)?-?, (1R,?2R)?-
    • (1R,2R)-1,2-di-p-tolylethane-1,2-diamine
    • (1R,2R)-1,2-Bis(4-methylphenyl)-1,2-ethanediamine (ACI)
    • 872595-06-7
    • CS-0134852
    • SCHEMBL24017147
    • Inchi: 1S/C16H20N2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m1/s1
    • Chiave InChI: UQUZLWQGLCLOBD-HZPDHXFCSA-N
    • Sorrisi: [C@H](C1C=CC(C)=CC=1)(N)[C@@H](C1C=CC(C)=CC=1)N

Proprietà calcolate

  • Massa esatta: 240.162648646g/mol
  • Massa monoisotopica: 240.162648646g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 212
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 52Ų

Proprietà sperimentali

  • Densità: 1.071±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 388.6±37.0 °C(Predicted)
  • pka: 10.05±0.10(Predicted)

1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
ZJSA-0057-5g
1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)-
872595-06-7 97%;99%ee
5g
¥9000.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
ZJSA-0057-1g
1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)-
872595-06-7 97%;99%ee
1g
¥2000.0 2024-07-19

1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  pH 10
Riferimento
Synthesis and in vitro antitumor activity of novel iridium(III) complexes with enantiopure C2-symmetrical vicinal diamine ligands
Yang, Qing; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4602-4607

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ;  3 - 5 h, -78 °C; 5 h, -78 °C → rt; 2 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
2.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Highly diastereoselective and enantioselective addition of organometallic reagents to a chiral C2-symmetrical bisimine
Sun, Xiaoxia; et al, Synlett, 2005, (18), 2776-2780

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hexamethylphosphoramide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  4 h, -78 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  3 h, rt
3.1 Reagents: Potassium hydroxide Solvents: Water ;  pH 10
Riferimento
Synthesis and in vitro antitumor activity of novel iridium(III) complexes with enantiopure C2-symmetrical vicinal diamine ligands
Yang, Qing; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4602-4607

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Ammonium hexafluorophosphate Solvents: Dichloromethane ,  Water ;  2 d, rt
2.1 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ;  3 - 5 h, -78 °C; 5 h, -78 °C → rt; 2 h, rt
2.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
3.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
3.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Highly diastereoselective and enantioselective addition of organometallic reagents to a chiral C2-symmetrical bisimine
Sun, Xiaoxia; et al, Synlett, 2005, (18), 2776-2780

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol ,  Tetrahydrofuran ;  1 h, rt
1.2 Reagents: (5R,5′R)-4,4,4′,4′-Tetrakis(2,5-dimethylphenyl)-5,5′-diphenyl-2,2′-bi-1,3,2-diox… ;  24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  pH 2 - 3, rt
Riferimento
Enantioselective Reductive Coupling of Imines Templated by Chiral Diboron
Zhou, Mingkang; et al, Journal of the American Chemical Society, 2020, 142(23), 10337-10342

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Highly diastereoselective and enantioselective addition of organometallic reagents to a chiral C2-symmetrical bisimine
Sun, Xiaoxia; et al, Synlett, 2005, (18), 2776-2780

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  3 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Water ;  pH 10
Riferimento
Synthesis and in vitro antitumor activity of novel iridium(III) complexes with enantiopure C2-symmetrical vicinal diamine ligands
Yang, Qing; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4602-4607

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Titanium ethoxide Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Hexamethylphosphoramide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  4 h, -78 °C
3.1 Reagents: Hydrochloric acid Solvents: Methanol ;  3 h, rt
4.1 Reagents: Potassium hydroxide Solvents: Water ;  pH 10
Riferimento
Synthesis and in vitro antitumor activity of novel iridium(III) complexes with enantiopure C2-symmetrical vicinal diamine ligands
Yang, Qing; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4602-4607

1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- Raw materials

1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- Preparation Products

1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- Letteratura correlata

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